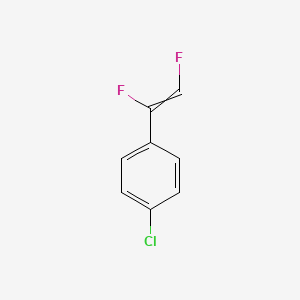

1-Chloro-4-(1,2-difluoroethenyl)benzene

Description

1-Chloro-4-(1,2-difluoroethenyl)benzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where a chlorine atom and a difluoroethenyl group are substituted at the para position

Properties

CAS No. |

316173-82-7 |

|---|---|

Molecular Formula |

C8H5ClF2 |

Molecular Weight |

174.57 g/mol |

IUPAC Name |

1-chloro-4-(1,2-difluoroethenyl)benzene |

InChI |

InChI=1S/C8H5ClF2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H |

InChI Key |

LEENKDIPVKFHCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=CF)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,2-difluoroethenyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with difluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1,2-difluoroethenyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines under basic conditions.

Electrophilic Addition: The difluoroethenyl group can participate in electrophilic addition reactions with halogens or hydrogen halides.

Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Electrophilic Addition: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst .

Major Products Formed:

Nucleophilic Substitution: Formation of 1-hydroxy-4-(1,2-difluoroethenyl)benzene.

Electrophilic Addition: Formation of 1-chloro-4-(1,2-difluoroethyl)benzene.

Oxidation: Formation of 1-chloro-4-(1,2-difluoroepoxy)benzene.

Reduction: Formation of 1-chloro-4-(1,2-difluoroethyl)benzene .

Scientific Research Applications

Chemical Properties and Reactivity

1-Chloro-4-(1,2-difluoroethenyl)benzene features a chloro-difluoroethenyl group that enhances its reactivity. The presence of fluorine atoms influences the compound's stability and interaction with other molecules. It can undergo various chemical reactions:

- Substitution Reactions : The fluorine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.

- Addition Reactions : The double bond in the difluoroethenyl group allows for addition reactions facilitated by catalysts such as palladium or platinum.

- Oxidation and Reduction : The compound can participate in redox reactions under specific conditions.

Scientific Research Applications

1-Chloro-4-(1,2-difluoroethenyl)benzene has several notable applications across different fields:

Chemistry

- Building Block for Synthesis : It is utilized as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties.

Biology

- Biological Activity Investigation : Researchers are exploring its potential biological activities, including interactions with various biomolecules. Its fluorinated nature may impart unique biological effects that warrant further study.

Medicine

- Drug Development : The compound is being investigated for its potential role as a pharmaceutical intermediate. Its chemical structure may lead to the development of new drugs with improved efficacy or reduced side effects.

Industrial Applications

- Production of Specialty Chemicals : 1-Chloro-4-(1,2-difluoroethenyl)benzene is used in the manufacturing of specialty chemicals that possess unique physical and chemical properties. These chemicals are crucial in various industrial processes.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of 1-Chloro-4-(1,2-difluoroethenyl)benzene as a key intermediate in synthesizing fluorinated compounds. Researchers successfully substituted the chlorine atom with various nucleophiles, leading to a series of novel fluorinated derivatives that exhibited enhanced thermal stability and reactivity.

In another investigation, scientists evaluated the biological activity of this compound against several cancer cell lines. The results indicated that certain derivatives showed promising cytotoxic effects, suggesting potential applications in cancer therapeutics.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Used as a building block for various derivatives |

| Biology | Biological activity investigation | Potential interactions with biomolecules |

| Medicine | Drug development | Explored as a pharmaceutical intermediate |

| Industry | Production of specialty chemicals | Utilized for unique property chemicals |

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,2-difluoroethenyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and difluoroethenyl group provide sites for nucleophilic and electrophilic attacks, respectively. The compound can form intermediates such as Meisenheimer complexes during nucleophilic aromatic substitution reactions . These intermediates are stabilized by resonance, allowing for further reactions to occur .

Comparison with Similar Compounds

1-Chloro-4-(1-chloro-2,2-difluoroethyl)benzene: Similar structure but with an additional chlorine atom on the ethyl group.

1-Chloro-2,4-difluorobenzene: Similar structure but with fluorine atoms at different positions on the benzene ring.

1,4-Dichlorobenzene: Similar structure but with two chlorine atoms instead of a difluoroethenyl group.

Uniqueness: 1-Chloro-4-(1,2-difluoroethenyl)benzene is unique due to the presence of both a chlorine atom and a difluoroethenyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

1-Chloro-4-(1,2-difluoroethenyl)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C8H6ClF2

- Molecular Weight : 180.58 g/mol

- Structure : The compound features a benzene ring substituted with a chlorine atom and a difluoroethenyl group.

Toxicity Studies

Research indicates that 1-chloro-4-(1,2-difluoroethenyl)benzene exhibits varying degrees of toxicity depending on exposure levels and duration. In animal studies, significant effects were observed at high doses, including:

- Hematological Changes : Increased methemoglobinemia was noted in rats exposed to high concentrations, indicating potential oxidative stress or hemolytic effects .

- Organ Effects : Studies have reported liver hypertrophy and nephropathy in rodents at elevated dosages. For instance, male rats showed increased liver weights at doses of 1000 mg/kg body weight per day .

| Study | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| NTP (1992) | 10 - 1000 | Liver hypertrophy, nephropathy |

| Macri et al. (1987) | 1000 | Increased salivation, decreased body weight |

Metabolic Pathways

The metabolism of 1-chloro-4-(1,2-difluoroethenyl)benzene primarily involves cytochrome P450 enzymes. In vitro studies using rat liver microsomes have shown that the compound undergoes oxidation and conjugation processes leading to various metabolites that may possess different biological activities .

Case Studies

A notable case involved occupational exposure where workers exhibited symptoms consistent with chemical toxicity but did not show direct evidence of the parent compound in urine. Instead, several metabolites were detected, suggesting significant metabolic transformation in humans .

Potential Therapeutic Applications

Emerging research suggests that derivatives of chlorinated aromatic compounds may exhibit anti-cancer properties. For example, certain structural analogs have demonstrated cell cycle inhibitory activity, indicating that similar compounds could be explored for therapeutic uses against proliferative diseases like cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.